molecular formula C12H21ClF2N2O B8172332 (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride

(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride

Cat. No.: B8172332
M. Wt: 282.76 g/mol
InChI Key: DUJCPMLCACKFCY-FVGYRXGTSA-N
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Description

(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride is a synthetic organic compound It is characterized by the presence of a difluorocyclohexane moiety attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride typically involves the following steps:

    Formation of the Difluorocyclohexane Moiety: This step involves the introduction of fluorine atoms into a cyclohexane ring. Common reagents include fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment to Piperazine: The difluorocyclohexane is then coupled with piperazine through a carbonylation reaction. This can be achieved using reagents like phosgene or triphosgene under controlled conditions.

    Methylation: The piperazine ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the difluorocyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexane moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-ethylpiperazine hydrochloride
  • (3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-phenylpiperazine hydrochloride

Uniqueness

(3S)-1-(4,4-difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluorocyclohexane moiety enhances its lipophilicity, while the piperazine ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[(3S)-3-methylpiperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O.ClH/c1-9-8-16(7-6-15-9)11(17)10-2-4-12(13,14)5-3-10;/h9-10,15H,2-8H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJCPMLCACKFCY-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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